molecular formula C14H14 B12541883 1-(Cyclopentylidenemethyl)-2-ethynylbenzene CAS No. 819871-40-4

1-(Cyclopentylidenemethyl)-2-ethynylbenzene

Cat. No.: B12541883
CAS No.: 819871-40-4
M. Wt: 182.26 g/mol
InChI Key: AYENRWUZLZKHPJ-UHFFFAOYSA-N
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Description

Benzene Ring

  • Hybridization : $$ \text{sp}^2 $$ for all carbon atoms
  • π-System : Six electrons delocalized across molecular orbitals of $$ \text{D}_{6h} $$ symmetry.

Ethynyl Group

  • Hybridization : Terminal carbon ($$ \text{sp} $$), adjacent carbon ($$ \text{sp} $$)
  • Bonding : One σ-bond (head-on overlap) and two orthogonal π-bonds (lateral overlap).

Cyclopentylidenemethyl Group

  • Cyclopentene ring : $$ \text{sp}^2 $$-hybridized carbons at the double bond position
  • Methylidene bridge : $$ \text{sp}^2 $$-hybridized carbon bonded to the benzene ring.

Conjugation between the benzene’s π-system and the cyclopentylidene double bond creates a partially delocalized electron network, evidenced by a bathochromic shift in UV-Vis spectra compared to non-conjugated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819871-40-4

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclopentylidenemethyl)-2-ethynylbenzene

InChI

InChI=1S/C14H14/c1-2-13-9-5-6-10-14(13)11-12-7-3-4-8-12/h1,5-6,9-11H,3-4,7-8H2

InChI Key

AYENRWUZLZKHPJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene typically involves the following steps:

    Formation of the Cyclopentylidene Group: This can be achieved through the reaction of cyclopentanone with a suitable reagent to form the cyclopentylidene intermediate.

    Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclopentylidene intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzene ring can be hydrogenated under suitable conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-(Cyclopentylidenemethyl)-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(Cyclopentylidenemethyl)-2-ethynylbenzene with structurally related compounds:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
This compound Cyclopentylidenemethyl, ethynyl C₁₃H₁₂ High steric demand from cyclopentylidene; used in catalytic cyclopropanation or alkynylation N/A
1-(tert-Butyl)-2-ethynylbenzene tert-Butyl, ethynyl C₁₂H₁₄ Bulky tert-butyl group enhances steric hindrance; scaffold for ligand design
1-(2-Cyclohexylideneethyl)-2-ethynylbenzene Cyclohexylideneethyl, ethynyl C₁₅H₁₆ Six-membered ring reduces strain; lower reactivity in π-insertion reactions (39% yield)
1-Chloro-2-ethynylbenzene Chloro, ethynyl C₈H₅Cl Electron-withdrawing Cl group polarizes alkyne; precursor for cross-coupling reactions
1-[2-(1-Cyclohexenyl)ethynyl]-2-(methylthio)benzene Cyclohexenyl, methylthio, ethynyl C₁₅H₁₆S Thioether substituent modulates electronic density; used in heterocyclic synthesis

Reactivity and Catalytic Performance

  • Electronic Effects : Electron-donating substituents (e.g., methoxy in 1-ETHYNYL-2-METHOXYBENZENE) enhance alkyne nucleophilicity, whereas electron-withdrawing groups (e.g., Cl in 1-Chloro-2-ethynylbenzene) favor electrophilic pathways .
  • Catalytic Applications : Gold(III) complexes catalyze carboalkoxylation of ethynylbenzenes (e.g., 1-(Dimethoxymethyl)-2-ethynylbenzene), achieving high yields (79%) in cyclopropanation reactions . The cyclopentylidenemethyl variant may exhibit similar reactivity but with altered regioselectivity due to ring strain.

Biological Activity

1-(Cyclopentylidenemethyl)-2-ethynylbenzene, a compound with unique structural features, has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentylidene group attached to an ethynyl-substituted benzene ring. Its molecular formula is C13H12C_{13}H_{12} with a molecular weight of 168.24 g/mol. The compound's structure can be represented as follows:

Structure C6H4(CC)C5H8\text{Structure }C_6H_4(C\equiv C)C_5H_8

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It halts cell division at the G2/M checkpoint, preventing further proliferation.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Researchers observed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 population, correlating with apoptotic cell death.

Another study focused on its antimicrobial properties, where the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth effectively, suggesting potential as a lead compound for developing new antibiotics.

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